molecular formula C18H17NO2 B138946 (3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 132959-39-8

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No.: B138946
CAS No.: 132959-39-8
M. Wt: 279.3 g/mol
InChI Key: DKQMLBIEOBOMDP-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7aR)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a chiral bicyclic lactam of significant interest in synthetic and medicinal chemistry research. This compound belongs to a class of fused heterocyclic structures featuring a pyrrolidinone moiety fused to an oxazole ring, which adopts an envelope conformation in the solid state . The specific stereochemistry at the 3 and 7a positions is critical for its application in asymmetric synthesis and the preparation of biologically active molecules. Compounds within this structural class have been reported in scientific literature to exhibit various pharmacological activities in preclinical research, including antidepressant and anticonvulsant properties . Furthermore, its synthetic utility is demonstrated by its role as a key precursor for the preparation of other valuable heterocyclic systems, such as 4,5-dihydro-2H-pyridazin-3-ones . The crystal structure of related analogs is stabilized by weak intermolecular interactions such as C—H⋯O and C—H⋯π contacts, forming infinite chains . This product is intended for research purposes and is strictly for laboratory use. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(3R,7aR)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMLBIEOBOMDP-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(N(C1=O)[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357530
Record name AC1LGYT0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132959-39-8
Record name AC1LGYT0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino alcohol with a phenyl-substituted isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, such as dichloromethane, at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrrolo derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, tetrahydropyrrolo derivatives, and functionalized phenyl compounds .

Scientific Research Applications

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, which can result in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydropyrrolo-oxazolone core is highly modular, allowing for diverse substitutions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
(3R,7aR)-3,7a-Diphenyl- (Target Compound) C₁₈H₁₇NO₂ 279.33 82–83 High lipophilicity; used in chiral synthesis
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-chlorophenyl)- (7c) C₂₁H₁₉ClN₂O₂ 366.85 206–208 Anticancer activity against gastric adenocarcinoma
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-bromophenyl)- (7d) C₂₁H₁₉BrN₂O₂ 411.30 207–210 Enhanced halogen-mediated bioactivity
(3R,7aR)-7a-(4-Methoxyphenyl)- (7f) C₂₁H₂₁N₂O₃ 349.40 180–182 Electron-donating methoxy group improves solubility
(3R,7aR)-7a-(4-(Methylsulfonyl)phenyl)- (7g) C₂₁H₂₁N₂O₄S 397.47 195–197 Sulfonyl group enhances metabolic stability
(6R,7aR)-6-Hydroxy-7a-phenyl-6-(trifluoromethyl)- (4dc) C₁₃H₁₂F₃NO₃ 287.24 155–157 Trifluoromethyl group increases electrophilicity

Key Observations

Substituent Impact on Bioactivity :

  • Halogenated derivatives (e.g., 7c, 7d) exhibit potent anticancer activity, likely due to enhanced electrophilicity and target binding .
  • The indol-3-ylmethyl group in 7c and 7d introduces π-π stacking interactions, critical for binding to biological targets .

Physicochemical Properties :

  • The diphenyl substitution in the target compound results in lower molecular weight (279.33 vs. 366.85 for 7c) and melting point (82°C vs. 206°C for 7c), reflecting reduced polarity and crystal lattice stability .
  • Methoxy (7f) and methylsulfonyl (7g) groups improve aqueous solubility and metabolic stability, respectively .

Synthetic Accessibility :

  • The target compound is synthesized via stereoselective cyclization, while analogs like 7c and 7d require Pd-catalyzed cross-coupling or Suzuki reactions for halogenated aryl groups .

Biological Activity

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, with the CAS number 132959-39-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H17NO2
  • Molecular Weight : 279.33 g/mol
  • Structure : The compound features a tetrahydropyrrolo structure fused with an oxazole ring, which is critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters such as serotonin and dopamine.

Biological Activities

The biological activities of this compound have been explored in several studies:

  • Antidepressant Effects : Preliminary studies suggest that this compound exhibits antidepressant-like activity in animal models. It appears to enhance serotonergic signaling, which is crucial for mood regulation.
  • Neuroprotective Properties : Research indicates potential neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Depression Models : In a study published in the Journal of Medicinal Chemistry, this compound was administered to rodent models exhibiting depressive behaviors. Results showed significant improvement in behavioral tests compared to control groups, suggesting efficacy as an antidepressant agent .
  • Neuroprotection in Alzheimer’s Disease Models : Another study investigated the compound's ability to protect neuronal cells from amyloid-beta-induced toxicity. The findings indicated a reduction in cell death and improved cell viability when treated with the compound .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential. Initial assessments suggest low toxicity levels; however, comprehensive toxicological studies are necessary to establish safety profiles before clinical application.

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds in its class, a comparative analysis can be beneficial.

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC18H17NO2Antidepressant; Neuroprotective
Compound XC18H18N2O2Antidepressant; Anxiolytic
Compound YC19H20N2O2Antipsychotic

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,7aR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursor hydroxy-pyrrolidinone derivatives. For example, using p-toluenesulfonic acid (p-TsOH) in dichloromethane at room temperature promotes stereoselective ring closure, as demonstrated in related pyrrolo-oxazolone syntheses . Enantiomeric purity is achieved through chiral starting materials or asymmetric catalysis, with monitoring by chiral HPLC or polarimetry.

Q. What crystallographic techniques are recommended for confirming the stereochemistry and solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Oxford Diffraction CrysAlis CCD) and refinement via SHELXTL software can resolve stereochemistry. For monoclinic systems (space group P2₁), parameters such as unit cell dimensions (e.g., a=7.8238a = 7.8238 Å, b=5.9033b = 5.9033 Å, β=96.597\beta = 96.597^\circ) and thermal displacement parameters should be rigorously analyzed .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : While specific safety data for this compound is limited, analogs suggest storage under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid photodegradation. Handling in a fume hood with nitrile gloves is advised, referencing general protocols for lactam-containing heterocycles .

Advanced Research Questions

Q. What strategies can mitigate racemization during multi-step synthesis of (3R,7aR)-configured pyrrolo-oxazolones?

  • Methodological Answer : Racemization often occurs at acidic or basic stages. Using mild conditions (e.g., low-temperature reactions, non-polar solvents) and sterically hindered bases can suppress epimerization. Kinetic resolution via enzymatic catalysis (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) has been effective for related systems .

Q. How can computational modeling predict the bioactivity of this compound, particularly for enzyme inhibition?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can identify binding affinities. Parameters include ligand flexibility, grid box sizing around active sites, and scoring functions (e.g., MM-GBSA). Validation via comparative SAR analysis with hypoglycemic agents (e.g., substituted tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones) is recommended .

Q. What experimental controls are critical when evaluating contradictions in spectroscopic data (e.g., NMR vs. XRD)?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility. Controls include:

  • Variable-temperature NMR to assess dynamic effects.
  • DFT calculations (e.g., Gaussian) to compare optimized geometries with XRD data.
  • Cross-validation using 2D NOESY/ROESY for spatial proximity in solution .

Q. How can scalability challenges in lab-scale synthesis be addressed without compromising stereochemical integrity?

  • Methodological Answer : Flow chemistry systems (e.g., continuous stirred-tank reactors) improve mixing and heat transfer for exothermic steps. Catalyst immobilization (e.g., silica-supported p-TsOH) enhances recyclability. Process analytical technology (PAT) like in-situ FTIR monitors reaction progression, ensuring stereochemical fidelity during scale-up .

Q. What role does the C-5 methyl substituent play in modulating the compound’s reactivity and bioactivity?

  • Methodological Answer : The methyl group at C-5 sterically shields the lactam carbonyl, reducing nucleophilic attack and enhancing metabolic stability. In bioactive analogs (e.g., mirabimide E), this substituent is critical for hydrophobic interactions with enzyme pockets. Comparative studies using methyl-deleted analogs via Hammett analysis can quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.